1-(3-Phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c20-19(21,22)18(26,16-11-5-2-6-12-16)14-24-17(25)23-13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12,26H,7,10,13-14H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFMCOOCERLTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.33 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit effects similar to those observed in general anesthetics. A related compound, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane without significant cardiovascular effects .
Pharmacological Effects
This compound has been evaluated for several pharmacological activities:
- Anesthetic Activity : Analogous compounds have shown potent anesthetic effects with minimal hemodynamic alterations .
- Anticonvulsant Properties : Certain analogues have demonstrated significant anticonvulsant activity in animal models, indicating potential therapeutic applications in seizure disorders .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- General Anesthesia : A study showed that a related compound significantly reduced MAC values for isoflurane in rat models without affecting heart rate or blood pressure at therapeutic concentrations . This suggests a favorable safety profile for compounds in this class.
- Anticonvulsant Activity : The same study indicated that certain derivatives exhibited a therapeutic index of 10 against maximal electroshock seizures, highlighting their potential as anticonvulsants .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Molecular Features
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formula.
Key Observations:
- Fluorination: The trifluoro group in the target compound and ’s analog increases electronegativity and metabolic stability compared to non-fluorinated analogs like .
- Hydroxylation : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, contrasting with lipophilic substituents (e.g., cyclohexyl in ).
- Aromatic Diversity : Substituents like chlorophenyl (), methoxyphenyl (), and furan () modulate electronic effects and steric bulk.
Target Compound:
While direct synthesis details are unavailable, urea derivatives are typically synthesized via:
Reaction of isocyanates with amines.
Condensation of carbamates with amines under acidic/basic conditions.
Physical and Chemical Properties
- Melting Points: ’s analog: 70–73°C (ethylene glycol) . Target compound: Data unavailable; trifluoro and hydroxyl groups may raise melting points compared to non-polar analogs.
- Boiling Points: ’s 1-(4-cyanophenyl)urea derivative: 130–131°C at 15 mmHg . Target compound: Likely higher due to larger molecular weight and polarity.
Preparation Methods
Triphosgene-Mediated Isocyanate Formation
Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene for generating isocyanate intermediates. The protocol involves:
- Step 1 : Reaction of 3-phenylpropylamine with triphosgene in the presence of triethylamine to form the corresponding isocyanate.
- Step 2 : Nucleophilic attack by 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine on the isocyanate intermediate, yielding the urea product.
Reaction Conditions :
- Solvent: Dichloromethane or tetrahydrofuran.
- Temperature: 0°C to room temperature.
- Yield: 60–75% (estimated based on analogous systems).
Advantages :
- High atom economy.
- Compatibility with moisture-sensitive substrates.
Limitations :
- Requires strict control of stoichiometry to avoid over-substitution.
- Triphosgene’s toxicity necessitates specialized handling.
Metal-Free Carbamoyl Transfer Strategies
Bifunctional Imidazolium Salt Reagents
Batey’s carbamoylimidazolium salts enable urea synthesis under mild conditions:
- Salt Preparation : 3-Phenylpropylamine reacts with N,N-carbonyldiimidazole (CDI) and methyl iodide to form an imidazolium salt.
- Carbamoyl Transfer : The salt reacts with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine in the presence of triethylamine, yielding the urea product.
Key Data :
Mechanistic Insight :
The imidazolium salt acts as an electrophilic carbamoyl donor, bypassing hazardous isocyanate intermediates.
Aqueous-Phase Synthesis
S,S-Dimethyl Dithiocarbonate (DMDTC) Protocol
Artuso’s method utilizes DMDTC for urea synthesis in water:
- Step 1 : 3-Phenylpropylamine reacts with DMDTC to form an S-methyl thiocarbamate.
- Step 2 : The thiocarbamate undergoes aminolysis with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine at 50–70°C.
Optimized Parameters :
Advantages :
- Environmentally benign conditions.
- Simplified purification via precipitation.
The 2-hydroxy-2-phenylpropyl moiety introduces a stereogenic center. While the cited literature does not explicitly address enantioselective synthesis of this compound, analogous methodologies suggest:
- Chiral Auxiliaries : Use of Evans oxazolidinones to control configuration during aldol reactions forming the hydroxy-bearing carbon.
- Organocatalysis : Proline-derived catalysts for asymmetric hydroxylation of prochiral ketones.
Critical Challenge :
The trifluoromethyl group’s strong electron-withdrawing effect may hinder stereochemical control, necessitating tailored catalytic systems.
Comparative Analysis of Synthetic Routes
| Method | Yield | Safety | Stereocontrol | Scalability |
|---|---|---|---|---|
| Triphosgene-Mediated | 60–75% | Moderate | None | High |
| Imidazolium Salt | 82% | High | Possible | Moderate |
| Aqueous DMDTC | 89% | High | None | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(3-Phenylpropyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea?
- Methodology : Synthesis typically involves reacting a substituted isocyanate (e.g., 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl isocyanate) with a primary amine (e.g., 3-phenylpropylamine). Key steps include:
- Coupling Reaction : Conducted in anhydrous solvents (e.g., THF or DCM) under nitrogen to prevent hydrolysis of the isocyanate .
- Purification : Chromatography or recrystallization to achieve >95% purity, confirmed via HPLC .
- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.1 amine:isocyanate) are critical for yield enhancement .
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., urea NH at δ 5.2–6.0 ppm; trifluoromethyl at δ 120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected: ~423.4 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the trifluoro-hydroxypropyl group (e.g., C–O bond length ~1.42 Å) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
- Data Reconciliation :
- Enzymatic Assays : Compare IC₅₀ values against aminopeptidase N (APN) and carbonic anhydrase isoforms to clarify target specificity. For example, trifluoromethyl groups may enhance APN inhibition (IC₅₀ ~50 nM) but show no activity against CA-II .
- Structural-Activity Relationship (SAR) : Systematic substitution of the phenylpropyl chain (e.g., replacing with pyridinyl) can isolate variables affecting potency. Computational docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites .
Q. How do substituents like the trifluoromethyl group influence the compound's reactivity and biological interactions?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity of the urea carbonyl, enhancing hydrogen bonding with Lys residues in target enzymes (e.g., ΔG binding = -9.2 kcal/mol via MD simulations) .
- Metabolic Stability : Fluorination reduces oxidative metabolism (t₁/₂ in human liver microsomes: ~120 min vs. ~30 min for non-fluorinated analogs) .
- Solubility-Permeability Trade-off : LogP increases by ~0.8 units due to -CF₃, requiring formulation adjustments (e.g., PEG-based nanoemulsions) for in vivo delivery .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
